molecular formula C10H9ClN2O2 B3037264 1-(2-Chlorobenzoyl)pyrazolidin-3-one CAS No. 477850-56-9

1-(2-Chlorobenzoyl)pyrazolidin-3-one

Cat. No.: B3037264
CAS No.: 477850-56-9
M. Wt: 224.64 g/mol
InChI Key: DOFRXJZJMXCOST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorobenzoyl)pyrazolidin-3-one is a chemical compound with the molecular formula C10H9ClN2O2 It is a derivative of pyrazolidinone, characterized by the presence of a chlorobenzoyl group attached to the pyrazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzoyl)pyrazolidin-3-one can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzoyl chloride with pyrazolidin-3-one in the presence of a base. The reaction typically takes place under mild conditions, and the product is obtained in good yield. Another method involves the use of a ball mill for a solvent-free synthesis, where 2-chlorobenzoyl chloride and pyrazolidin-3-one are ground together in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and environmental considerations. Solvent-free methods, such as ball milling, are particularly attractive for industrial applications due to their reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzoyl)pyrazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives.

    Reduction: Reduction reactions can convert the compound into different pyrazolidinone derivatives.

    Substitution: The chlorobenzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler pyrazolidinone derivatives .

Scientific Research Applications

1-(2-Chlorobenzoyl)pyrazolidin-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzoyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

1-(2-Chlorobenzoyl)pyrazolidin-3-one can be compared with other similar compounds, such as:

    1-(4-Chlorobenzoyl)pyrazolidin-3-one: Similar in structure but with the chlorobenzoyl group at a different position.

    1-(2-Bromobenzoyl)pyrazolidin-3-one: Similar structure with a bromobenzoyl group instead of a chlorobenzoyl group.

    1-(2-Methylbenzoyl)pyrazolidin-3-one: Similar structure with a methylbenzoyl group instead of a chlorobenzoyl group.

Properties

IUPAC Name

1-(2-chlorobenzoyl)pyrazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c11-8-4-2-1-3-7(8)10(15)13-6-5-9(14)12-13/h1-4H,5-6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFRXJZJMXCOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(NC1=O)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chlorobenzoyl)pyrazolidin-3-one
Reactant of Route 2
1-(2-Chlorobenzoyl)pyrazolidin-3-one
Reactant of Route 3
Reactant of Route 3
1-(2-Chlorobenzoyl)pyrazolidin-3-one
Reactant of Route 4
1-(2-Chlorobenzoyl)pyrazolidin-3-one
Reactant of Route 5
1-(2-Chlorobenzoyl)pyrazolidin-3-one
Reactant of Route 6
1-(2-Chlorobenzoyl)pyrazolidin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.